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Introduction

Recombinant proteins overexpressed in bacterial systems, such as E. coli, frequently form
insoluble aggregates known as inclusion bodies. While inclusion bodies contain a high
concentration of the desired protein, they are biologically inactive. Protein refolding is a critical
downstream process to recover functional proteins from these aggregates. Non-detergent
sulfobetaines (NDSBs) are a class of chemical chaperones that aid in this process by
preventing protein aggregation and facilitating correct folding.[1][2] NDSB-201, in particular,
has been shown to be a highly effective additive in protein refolding protocols.[3][4]

These application notes provide a detailed protocol for protein refolding utilizing 1M NDSB-201,
along with supporting data and visualizations to guide researchers in achieving optimal
refolding yields.

Mechanism of Action

NDSB-201 is a zwitterionic compound that is not considered a detergent as it does not form
micelles.[2][5] Its mechanism of action in protein refolding is attributed to its ability to interact
with hydrophobic regions on the surface of unfolded or partially folded proteins.[2] This
interaction shields these hydrophobic patches, preventing the protein-protein aggregation that
competes with proper folding.[1][3] Some studies suggest that NDSB-201 can bind to specific
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pockets on the protein, thereby stabilizing the correctly folded conformation.[3] This chaperone-
like activity promotes the formation of soluble, biologically active proteins.

Data Presentation

The efficacy of NDSB-201 in protein refolding has been demonstrated in various studies. The
following table summarizes quantitative data from a study on the refolding of the extracellular
domain of the Type Il TGF-f3 receptor (TBRII-ECD).

Without NDSB- With 1M

Parameter Fold Increase Reference
201 NDSB-201
Yield of Active ) Up to 3-fold
_ Baseline _ ~3x [3][6]
Protein higher

Purified Protein
from 50mg
Solubilized

Inclusion Bodies

Variable 8-13mg - [3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the refolding of proteins from
inclusion bodies using a refolding buffer containing 1M NDSB-201.

Materials:

o Cell paste containing inclusion bodies

 Lysis Buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 1 mM EDTA, pH 8.0)
e Lysozyme

e DNase |

« Inclusion Body Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 0.125 M NDSB-201)
[7]
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e Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCI, 1
mM DTT, pH 8.0)[8]

o Refolding Buffer (50 mM Tris-HCI, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG, 1 M NDSB-
201, pH 8.0)

 Dialysis Buffer (e.g., 50 mM Tris-HCI, 150 mM NacCl, pH 7.4)
o Centrifuge and appropriate tubes

e Sonciator or other cell disruption equipment

» Dialysis tubing or cassette

e Spectrophotometer for protein quantification

Protocol:

Part 1: Inclusion Body Isolation and Washing

o Thaw the cell paste on ice. Resuspend the cell paste in ice-cold Lysis Buffer (typically 5-10
mL per gram of cell paste).

e Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
e Add DNase I to a final concentration of 20 pg/mL.

e Lyse the cells by sonication on ice. Perform short bursts to prevent overheating of the
sample.

o Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
o Discard the supernatant. Resuspend the pellet in Inclusion Body Wash Buffer.
o Centrifuge at 15,000 x g for 20 minutes at 4°C.

» Repeat the wash step (steps 6 and 7) two more times to ensure removal of contaminating
proteins and lipids.
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Part 2: Solubilization of Inclusion Bodies

» Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend
on the size of the pellet, aiming for a protein concentration of 5-10 mg/mL.

e Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully
dissolved.

e Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

o Determine the protein concentration of the solubilized protein solution using a Bradford
assay or by measuring absorbance at 280 nm.

Part 3: Protein Refolding by Dilution

o Prepare the Refolding Buffer containing 1M NDSB-201. It is recommended to chill the buffer
to 4°C.

o Slowly add the solubilized protein solution drop-wise into the cold Refolding Buffer with
gentle stirring. The final protein concentration in the refolding buffer should be low, typically
between 0.05 and 0.5 mg/mL, to favor intramolecular folding over intermolecular
aggregation.[8]

 Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

Part 4: Dialysis and Concentration

o Transfer the refolding mixture to a dialysis cassette or tubing.

» Dialyze against the Dialysis Buffer at 4°C. Perform at least three buffer changes of 100-fold
volume excess over 24 hours to remove the denaturant, NDSB-201, and other refolding
additives.

 After dialysis, centrifuge the protein solution at 15,000 x g for 20 minutes at 4°C to pellet any
aggregated protein.

o Carefully collect the supernatant containing the refolded protein.
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« Concentrate the refolded protein to the desired concentration using an appropriate method
(e.g., centrifugal concentrators).

¢ Assess the purity, concentration, and activity of the refolded protein using SDS-PAGE,
spectrophotometry, and a relevant functional assay.

Mandatory Visualization

Purification & Analysis
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Caption: Experimental workflow for protein refolding using 1M NDSB-201.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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